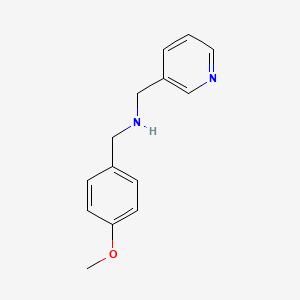

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Description

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a 4-methoxybenzyl group attached to a pyridin-3-ylmethyl moiety. Key identifiers include its molecular formula (C₁₅H₁₈N₂O), molecular weight (~242.32 g/mol), and CAS number (referenced in chemical directories) .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10,16H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVGRXRPLSBJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355122 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-21-7 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 4-methoxybenzyl chloride with pyridin-3-ylmethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of (4-Hydroxy-benzyl)-pyridin-3-ylmethyl-amine.

Reduction: Formation of (4-Methoxy-benzyl)-piperidin-3-ylmethyl-amine.

Substitution: Formation of various substituted benzyl-pyridin-3-ylmethyl-amines depending on the nucleophile used.

Scientific Research Applications

Research indicates that (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine exhibits significant biological activities, particularly in pharmacology. It is recognized for its potential as a ligand in various receptor systems, which can be exploited for therapeutic purposes.

Table 1: Biological Activities

Neuropharmacology

This compound has been studied for its antidepressant properties. It acts on serotonin and norepinephrine transporters, potentially providing relief from depressive symptoms.

Oncology

The compound has shown promise in preclinical studies as an anticancer agent. It inhibits the growth of specific cancer cell lines, suggesting its utility in developing new cancer therapies.

Antimicrobial Research

Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests its mechanism may involve modulation of serotonergic pathways.

Case Study 2: Anticancer Activity

In vitro tests revealed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The study highlighted its potential as a lead compound for developing new cancer therapeutics.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

- (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8): This compound substitutes the 4-methoxy group with a 3-methoxy-4-fluoro motif and positions the pyridine at the 4-yl instead of 3-yl. Its molecular formula (C₁₄H₁₅FN₂O) and weight (246.29 g/mol) reflect reduced steric bulk compared to the target compound .

- (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 353779-38-1) :

Here, the methoxy group is ortho-substituted on the benzyl ring. The ortho position introduces steric hindrance, which may reduce rotational freedom and affect interactions with planar biological targets. Physical properties include a predicted pKa of 7.54 and boiling point of 358.3°C, suggesting moderate basicity and thermal stability .

Table 1: Substituent Effects on Benzyl Group

Variations in the Amine-Bound Aromatic Ring

- Benzyl-(4-methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 103640-63-7) :

Addition of a benzyl group to the amine nitrogen increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This modification is common in prodrug design . - N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine :

Replacement of the benzyl group with a thiazole ring introduces a heterocyclic element, likely altering electronic distribution and hydrogen-bonding capacity. Such changes are critical in kinase inhibitor design .

Table 2: Aromatic Ring Modifications

Alkyl vs. Aryl Substituents

- (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-79-6) :

Substituting methoxy with an ethyl group increases hydrophobicity and steric bulk, which may impact binding pocket compatibility in enzymes or receptors. The molecular weight (226.32 g/mol) is slightly lower than the target compound . - It is synthesized via iridium-catalyzed N-alkylation, a method applicable to the target compound with modifications .

Table 3: Alkyl/Aryl Substituent Comparisons

Biological Activity

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest in medicinal chemistry due to its potential therapeutic properties. Its unique structure, characterized by a methoxy group and a pyridine ring, allows it to interact with various biological targets, making it a candidate for further research in pharmacology and drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The methoxy group can facilitate hydrogen bonding, while the pyridine ring may engage in π-π interactions with aromatic residues in target proteins. These interactions can modulate the activity of these proteins, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, which are summarized below:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies have indicated that modifications to the compound can enhance its anticancer efficacy .

- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity, and there is potential for this compound to exhibit similar effects through inhibition of pro-inflammatory pathways .

- Antimicrobial Activity : The compound may also possess antimicrobial properties, which are common among structurally related amines. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Research Findings and Case Studies

Recent research has explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the compound's anticancer properties reported an IC50 value of approximately 1 μM against certain cancer cell lines, indicating potent activity. The selectivity index was favorable compared to traditional chemotherapeutics like 5-Fluorouracil, suggesting that this compound may offer a safer alternative with fewer side effects .

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited COX enzyme activity, leading to decreased levels of inflammatory mediators such as prostaglandins. This suggests potential applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.